molecular formula C26H33N5O3 B13998314 Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate

Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate

Cat. No.: B13998314
M. Wt: 463.6 g/mol
InChI Key: BTSNVLAJCYDJEU-UHFFFAOYSA-N
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Description

Ethyl n-((2-(1H-Tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-N-pentanoyl-L-valinate is a derivative of the angiotensin II receptor blocker (ARB) valsartan (N-(1-oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine, C₂₄H₂₉N₅O₃, MW 435.5) . It is frequently identified as a valsartan-related impurity during pharmaceutical synthesis . Its structure comprises:

  • A biphenyl-tetrazole core critical for angiotensin II receptor binding.
  • An L-valine ester linked to a pentanoyl group, enhancing lipophilicity compared to valsartan.

Properties

IUPAC Name

ethyl 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSNVLAJCYDJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis generally proceeds through the following key stages:

This sequence is supported by patent WO2012056294A1, which describes an improved process for preparing pure ethyl N-pentanoyl-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine and its esters, including the ethyl ester form.

Stepwise Synthesis Details

Step Reaction Description Key Reagents Conditions Notes
1 Reaction of 4-halomethyl-2'-cyanobiphenyl with L-valine alkyl ester or acid salt 4-halomethyl-2'-cyanobiphenyl (X = Cl or Br), L-valine ethyl ester, base (e.g., triethylamine) Organic solvent, room temperature to mild heating Produces N-[2'-cyanobiphenyl-4-yl-methyl] L-valine ethyl ester intermediate (Formula IVb)
2 Acylation of intermediate with valeroyl halide Valeroyl chloride or bromide, base (triethylamine) 0-5°C, 1 hour stirring Yields N-pentanoyl derivative (Formula Via) with high purity (HPLC ~98%)
3 Tetrazole ring formation via cycloaddition Alkali metal azide (e.g., sodium azide), tri-n-butyl tin chloride Suitable solvent (e.g., DMF), controlled temperature Converts nitrile group to tetrazole ring (Formula Vila) via [3+2] cycloaddition
4 Purification using highly active carbon treatment Highly active carbon with pore volume 0.8-1.8 cc/g Post-reaction treatment Reduces tin content impurities to <5 ppm, often <1 ppm, yielding pure final compound

Alternative Synthesis Approaches

  • Radical Initiated Synthesis:
    Patent WO2005049586A1 describes a method involving radical initiation using diacyl peroxides (e.g., dibenzoyl peroxide) or azo compounds (e.g., AIBN) in solvents such as tetrachloromethane or its mixtures. This method synthesizes the methyl ester intermediate, which can be further converted to the ethyl ester form.

  • Avoidance of Tributyltin Azide:
    The improved process in WO2012056294A1 emphasizes avoiding tributyltin azide due to tin contamination issues in the final product. Instead, alternative metal azides and purification steps are employed to minimize impurities.

Analytical and Purification Data

Purity and Impurity Control

  • The final product purity is generally confirmed by HPLC, with reported purities above 98% for intermediates and final compounds.
  • Tin content, a significant impurity from organotin reagents, is reduced to less than 5 ppm, preferably below 1 ppm, through activated carbon treatment.

Physical Properties

Property Value
Melting Point Approx. 70.4-73.0 °C (for methyl ester intermediate)
HPLC Purity >98% (intermediates)
Molecular Weight 463.57 g/mol

Summary Table of Key Preparation Steps

Stage Compound/Formulation Reagents Conditions Outcome
1 N-[2'-cyanobiphenyl-4-yl-methyl] L-valine ethyl ester 4-halomethyl-2'-cyanobiphenyl, L-valine ethyl ester, base Organic solvent, RT Intermediate ester with cyanobiphenyl moiety
2 N-pentanoyl derivative Valeroyl chloride, base 0-5°C, 1 hr Acylated intermediate with pentanoyl group
3 Tetrazole ring formation Alkali metal azide, tri-n-butyl tin chloride Suitable solvent, controlled temp Tetrazole ring cycloaddition product
4 Purification Activated carbon Post-reaction Pure ethyl N-pentanoyl-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine

Chemical Reactions Analysis

Types of Reactions: Valsartan Ethyl Ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, Valsartan Ethyl Ester can hydrolyze back to Valsartan and ethanol.

    Oxidation and Reduction: These reactions are less common but can be used to modify the ester group or the biphenyl structure of Valsartan.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: Valsartan and ethanol.

    Oxidation and Reduction: Various oxidized or reduced derivatives of Valsartan Ethyl Ester.

Scientific Research Applications

Valsartan Ethyl Ester has several applications in scientific research:

    Pharmaceutical Research: Used to study the pharmacokinetics and pharmacodynamics of Valsartan derivatives.

    Drug Delivery Systems: Employed in the development of nanoparticle-based drug delivery systems to enhance the bioavailability of Valsartan.

    Biological Studies: Investigated for its effects on angiotensin II receptors and its potential therapeutic benefits in cardiovascular diseases.

    Industrial Applications: Utilized in the formulation of advanced pharmaceutical products with improved solubility and stability

Mechanism of Action

Valsartan Ethyl Ester exerts its effects by blocking the angiotensin II type 1 (AT1) receptors. This prevents angiotensin II from binding to these receptors, leading to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The molecular targets include the AT1 receptors on vascular smooth muscle cells, which play a crucial role in regulating blood pressure .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with ARBs and intermediates (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Structural Features Role/Activity
Ethyl n-((2-(1H-Tetrazol-5-yl)-biphenyl-4-yl)methyl)-N-pentanoyl-L-valinate C₂₆H₃₃N₅O₃ 479.58 Biphenyl-tetrazole, ethyl ester, pentanoyl-L-valine Synthetic intermediate/impurity
Valsartan (N-(1-oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine) C₂₄H₂₉N₅O₃ 435.5 Biphenyl-tetrazole, carboxylic acid, pentanoyl-L-valine Active ARB drug
Losartan C₂₂H₂₃ClN₆O 422.91 Biphenyl-tetrazole, imidazole-hydroxymethyl Prodrug (metabolized to EXP3174)
Candesartan cilexetil C₃₃H₃₄N₆O₆ 610.67 Biphenyl-tetrazole, benzimidazole-carboxylate cyclohexyloxyethyl ester Prodrug (hydrolyzed to candesartan)
Irbesartan C₂₅H₂₈N₆O 428.53 Biphenyl-tetrazole, diazaspiro[4.4]non-1-en-4-one Active ARB drug
Valsartan Methyl Ester C₂₅H₃₁N₅O₃ 449.55 Biphenyl-tetrazole, methyl ester, pentanoyl-L-valine Synthetic intermediate

Key Observations :

  • Ester vs. Acid: The ethyl ester derivative exhibits higher lipophilicity (logP ~3.8 vs.
  • Core Modifications: Unlike losartan’s imidazole or candesartan’s benzimidazole, this compound retains valsartan’s valine-pentanoyl chain, critical for receptor affinity .

Research Findings

  • Stability : Ethyl esters are prone to hydrolysis under acidic or basic conditions, as seen in valsartan’s synthesis (). This instability necessitates careful handling during manufacturing .
  • Comparative Potency : In vitro studies of tetrazole-containing ARBs highlight the necessity of the free carboxylic acid for receptor binding. Ethyl ester derivatives exhibit >10-fold lower affinity compared to valsartan .
  • Analytical Detection : HPLC methods with UV detection (λ = 254 nm) differentiate this compound from valsartan, leveraging retention time shifts due to ester hydrophobicity .

Biological Activity

Ethyl n-((2-(1H-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate is a compound of significant interest in pharmacology, particularly for its potential antihypertensive properties. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C24H29N5O3C_{24}H_{29}N_5O_3 and a molecular weight of approximately 429.52 g/mol. Its structural features include a biphenyl moiety and a tetrazole group, which are critical for its biological activity.

This compound functions primarily as an angiotensin II receptor antagonist. This mechanism is crucial for managing hypertension by blocking the effects of angiotensin II, which is known to cause vasoconstriction and increase blood pressure.

Antihypertensive Effects

Research has demonstrated that compounds similar to this compound exhibit significant antihypertensive activity. A study involving the synthesis of various derivatives showed that these compounds can effectively lower systolic blood pressure in animal models.

Compound CodeMean Systolic Blood Pressure (mmHg) ± SEM
Control108.28 ± 6.87
DMSO81.10 ± 3.21
AV269.21 ± 1.72
AV379.31 ± 3.34

The results indicate that AV2 was particularly effective in reducing blood pressure compared to the control group, suggesting that structural modifications can enhance antihypertensive properties .

Antioxidant Activity

In addition to its antihypertensive effects, this compound has demonstrated antioxidant potential. The DPPH assay results indicated that the synthesized derivatives exhibited strong free radical scavenging abilities, which may contribute to their overall therapeutic profile .

Case Studies and Research Findings

A significant study published in Pharmaceutical Biology evaluated the biological activities of a series of ester derivatives related to this compound. The findings highlighted that these derivatives not only retained antihypertensive activity but also showed promising urease inhibition and antioxidant capabilities .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds with their target receptors. The docking results indicated favorable interactions between the tetrazole moiety and the active site of angiotensin II receptors, supporting the hypothesis that structural elements play a crucial role in receptor affinity and selectivity .

Q & A

Q. What are the optimal synthetic routes for Ethyl n-((2-(1H-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-L-valinate?

The synthesis involves sequential deprotection and acylation steps. A validated method () starts with treating a triphenylmethyl-protected intermediate with oxalic acid to generate an oxalate salt, followed by reaction with valeryl chloride under basic conditions. Key parameters include:

  • Deprotection : Use anhydrous acidic conditions (e.g., HCl in tetrahydrofuran) to cleave the trityl group from the tetrazole ring.
  • Acylation : Employ valeryl chloride in dichloromethane with triethylamine as a base at 0–5°C to minimize side reactions.
  • Purification : Silica gel chromatography or recrystallization from ethanol improves yield (>85%) and purity (>98%) .

Q. How does pH influence the solubility of this compound in aqueous systems?

Solubility is pH-dependent due to ionization of the tetrazole and carboxylic acid groups. Data from controlled studies ( ) show:

  • pH 4.07 : 56.6 mg/100 mL
  • pH 7.02 : 62.8 mg/100 mL
  • pH 9.18 : 71.6 mg/100 mL
  • pH 10.06 : 100.0 mg/100 mL For formulation studies, buffer systems at pH >9 enhance solubility, while lower pH conditions (e.g., gastric fluid simulations) require co-solvents like ethanol .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • 1H NMR : Analyze aromatic protons (δ 7.38–7.86 ppm for biphenyl) and valine methyl groups (δ 0.8–1.2 ppm) ().
  • Elemental Analysis (CHNS) : Confirm molecular formula (e.g., C₂₇H₃₅N₅O₃) with ≤0.3% deviation ().
  • Mass Spectrometry : High-resolution ESI-MS to verify [M+H]⁺ at m/z 478.6 .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying storage conditions?

Contradictory stability profiles (e.g., degradation in acidic vs. alkaline media) require:

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months, with HPLC monitoring (C18 column, acetonitrile/water gradient) for degradation products like N1-Trityl impurities .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life, correlating with observed hydrolysis rates of the ester and tetrazole groups .

Q. What analytical methods are effective for detecting synthesis-related impurities?

  • LC-MS/MS : Quantify impurities like Valsartan N1-Trityl Impurity (C₄₃H₄₃N₅O₃, m/z 678.83) using a reverse-phase column and MRM transitions .
  • NMR Spectroscopy : Identify regioisomers (e.g., biphenyl substitution patterns) via NOESY correlations .
  • HPLC-UV : Optimize with a mobile phase of 0.1% TFA in water/acetonitrile (60:40) at 254 nm .

Q. How do structural modifications to the tetrazole ring impact angiotensin II receptor binding?

Comparative studies ( ) show:

  • Tetrazole Replacement : Substitution with carboxyl groups reduces AT1 receptor affinity by ~50%, as measured via radioligand displacement assays (IC₅₀ shift from 0.12 nM to 0.25 nM).
  • Steric Effects : Bulky substituents (e.g., trityl groups) hinder receptor access, decreasing potency. Use molecular docking (AutoDock Vina) with AT1 homology models to validate .

Q. What methodologies assess the compound’s metabolic stability in hepatic models?

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS. Calculate intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) using the half-life method.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify competitive inhibition ().

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

  • Standardize Protocols : Ensure consistent temperature (25°C), ionic strength (0.15 M NaCl), and equilibration time (24 hr).
  • Validate with PXRD : Confirm polymorphic consistency, as amorphous forms may exhibit 20–30% higher solubility than crystalline phases .

Q. Why do different synthetic routes yield varying impurity profiles?

  • Reagent Purity : Trace amines in triethylamine can form N-alkylated byproducts. Use ultra-pure reagents (≥99.9%).
  • Reaction Monitoring : In-line FTIR tracks intermediate formation (e.g., oxalate salt precipitation) to optimize timing .

Methodological Recommendations

Designing in vivo pharmacokinetic studies for this compound:

  • Dosing : Administer 10 mg/kg orally in Sprague-Dawley rats, with serial plasma sampling over 24 hr.
  • Bioanalysis : Use a validated LC-MS/MS method (LOQ: 1 ng/mL) to quantify parent drug and metabolites like pentanoyl-valine .

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